molecular formula C15H18O3 B1670276 Leukomisin CAS No. 17946-87-1

Leukomisin

カタログ番号: B1670276
CAS番号: 17946-87-1
分子量: 246.30 g/mol
InChIキー: BJPSSVHNEGMBDQ-NUZBWSBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leucodin (C₁₅H₂₀O₃), a sesquiterpene lactone (SL), is a bioactive compound primarily isolated from Artemisia species, including Artemisia tridentata (Basin big sagebrush) and Artemisia capillaris . Structurally, it features a 5-membered lactone ring and a germacrane skeleton with trans stereochemistry between H3 and H3α protons, distinguishing it from achillin derivatives (cis configuration) . Key functional groups include a lactone carbonyl (IR peak at 1764 cm⁻¹) and conjugated enol ether (1682 cm⁻¹) .

Leucodin exhibits diverse pharmacological activities:

  • Anti-inflammatory: Suppresses NLRP3 inflammasome and P2X7 receptor pathways in macrophages, reducing IL-1β release .
  • Anticancer: Modulates AMPK signaling, inhibits lipid accumulation in hepatocytes, and downregulates SREBP1 and ACC in alcohol-exposed HepG2 cells .
  • Metabolic regulation: Inhibits HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) with an IC₅₀ of 3.88 μM, comparable to statins like pravastatin .

特性

IUPAC Name

(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPSSVHNEGMBDQ-NUZBWSBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170810
Record name Desacetoxymatricarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17946-87-1
Record name Leukomisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17946-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetoxymatricarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetoxymatricarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETOXYMATRICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Enzymatic Conversion from (+)-Costunolide

Leucodin is biosynthesized in plants such as chicory (Cichorium intybus) through the enzymatic modification of (+)-costunolide, a germacranolide sesquiterpene lactone. The pathway begins with the hydroxylation of germacrene acid at the C6 position, catalyzed by a cytochrome P450 enzyme, followed by lactonization to form (+)-costunolide. This intermediate undergoes further enzymatic transformations, including reduction and oxidation steps, to yield leucodin.

Key enzymes involved in this process include:

  • Cytochrome P450 enzymes : Responsible for hydroxylation and epoxidation reactions.
  • Enoate reductases : Facilitate the reduction of α,β-unsaturated carbonyl groups in (+)-costunolide.

Cofactor Dependence and Reaction Optimization

The enzymatic conversion of (+)-costunolide to leucodin is highly dependent on pyridine nucleotide cofactors. As shown in Table 1 , NADPH is essential for maximal product formation, while NADH shows negligible activity.

Table 1: Effect of Pyridine Nucleotides on Leucodin Formation

Cofactor Dihydrocostunolide Yield (%) Leucodin Yield (%)
NADPH 100 ± 3 100 ± 10
None 15 ± 1 0 ± 0
NADH 14 ± 2 0 ± 0

Oxygen availability also critically influences leucodin synthesis. Under anaerobic conditions, leucodin production ceases entirely, whereas dihydrocostunolide accumulation increases, suggesting competing pathways.

Chemical Synthesis Approaches

Condensation and Cyclization Reactions

A patent-pending synthetic route (CN1629128A) describes the preparation of leucodin’s precursor via condensation of ethyl phenylacetate, ethyl formate, and ethyl ether in the presence of metallic sodium. The reaction proceeds as follows:

  • Condensation : Ethyl phenylacetate and ethyl formate react under basic conditions to form a β-keto ester intermediate.
  • Acidification : The intermediate is treated with hydrochloric acid to protonate the enolate, yielding a carboxylic acid.
  • Cyclization : Intramolecular esterification forms the lactone ring, producing leucodin.

Purification and Stabilization

Post-synthesis, leucodin is purified using column chromatography and recrystallization from ethanol. Stabilizing agents such as dextrin and magnesium stearate are incorporated during tablet formulation to enhance bioavailability.

Data Analysis and Research Outcomes

Inhibitor Studies on Enzymatic Activity

Cytochrome P450 inhibitors like clotrimazole and miconazole completely abolish leucodin formation, confirming the enzyme’s pivotal role (Table 2 ).

Table 2: Impact of Cytochrome P450 Inhibitors on Leucodin Synthesis

Inhibitor Dihydrocostunolide Yield (%) Leucodin Yield (%)
Control (DMSO) 100 ± 5 100 ± 10
Clotrimazole (10 μM) 119 ± 9 0 ± 0
Miconazole (10 μM) 100 ± 5 0 ± 0

Temperature and pH Optimization

The synthetic method specifies maintaining a pH of 7.0 during acidification and a reaction temperature below 40°C to prevent side reactions. Elevated temperatures promote undesired Cope rearrangements, reducing leucodin yield.

Comparative Evaluation of Preparation Methods

Parameter Biosynthesis Chemical Synthesis
Yield Moderate High
Scalability Limited Industrial
Environmental Impact Low High (solvent use)

化学反応の分析

Types of Reactions

Leucodin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.

    Reduction: Enoate reductase is commonly used.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include other sesquiterpene lactones such as 11(S),13-dihydrocostunolide .

科学的研究の応用

Pharmacological Properties

Leucodin exhibits several pharmacological effects that contribute to its therapeutic potential:

  • Antihypertensive Effects : Research indicates that leucodin possesses antihypertensive properties. It has been shown to induce vasorelaxation through mechanisms involving calcium channel blockade and nitric oxide production. In vivo studies demonstrated significant reductions in blood pressure in animal models, suggesting its potential use in managing hypertension .
  • Antioxidant Activity : Leucodin is believed to have antioxidant properties, which may help mitigate oxidative stress in various biological systems. This activity supports its role in preventing cellular damage associated with chronic diseases .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways could be beneficial in managing skin diseases and other inflammatory disorders .

Clinical Applications

Leucodin's potential clinical applications span various fields:

  • Dermatology : The compound has been explored for its role in dermatologic conditions such as photoprotection and treatment of skin cancers. Clinical studies indicate that leucodin may enhance the efficacy of photodynamic therapy for actinic keratosis and provide symptomatic relief for conditions like atopic dermatitis .
  • Cancer Prevention : Preliminary studies suggest that leucodin may help prevent cancer by inhibiting UV-induced DNA damage and mutagenesis. Its role in reducing oxidative damage positions it as a promising candidate for cancer prevention strategies .
  • Vascular Health : Given its antihypertensive effects, leucodin may serve as a therapeutic agent for cardiovascular diseases, particularly those associated with hypertension .

Case Studies and Research Findings

Several studies have documented the effects and applications of leucodin:

Study FocusFindingsReference
Antihypertensive EffectsDemonstrated significant blood pressure reduction in animal models through vasorelaxation.
Antioxidant ActivityExhibited antioxidant properties that may protect against oxidative stress-related damage.
Dermatologic ApplicationsEnhanced actinic keratosis clearance post-photodynamic therapy; potential for treating melanoma.
Cancer PreventionInhibition of UV-induced DNA damage; promising for skin cancer prevention strategies.

作用機序

Leucodin exerts its effects through various molecular targets and pathways:

類似化合物との比較

Structural Analogs

Leucodin shares a germacrane skeleton with other SLs but differs in substituents and stereochemistry. Key analogs include:

Compound Structure & Stereochemistry Key Functional Groups Biological Activity Reference
Leucodin Trans H3-H3α; lactone ring Lactone (1764 cm⁻¹), enol ether AMPK activation, HMGR inhibition
Dehydroleucodin Δ⁶ double bond; oxidized C3α α,β-unsaturated carbonyl Modulates IL-17 signaling pathway
Matricin Cis H3-H3α; acetylated C10-OH Acetyl ester (1730 cm⁻¹) Pro-apoptotic via MAPK pathway
Achillin Cis H3-H3α; no lactone ring Epoxide, dihydroxy groups Limited bioactivity reported

Key Differences :

  • Stereochemistry : Trans H3-H3α in leucodin enhances AMPK affinity compared to cis analogs like matricin .
  • Functional Groups : Dehydroleucodin’s α,β-unsaturated carbonyl increases reactivity in redox signaling .
Functional Analogs

Leucodin’s HMGR inhibition and AMPK activation align it with statins and flavonoids, though mechanisms differ:

Compound Target Pathway IC₅₀ / EC₅₀ Mechanism Reference
Leucodin HMGR 3.88 μM Competitive inhibition of HMGR
Atorvastatin HMGR 9.6 nM* Binds HMGR active site
Homoorientin AMPK signaling Not reported Phosphorylates AMPKα-Thr172
Artabsin Hypertrophic cardiomyopathy Not reported Modulates mRNA expression

Key Findings :

  • Unlike homoorientin, leucodin suppresses both lipid synthesis (via SREBP1) and inflammation (via NLRP3) .

Divergence :

  • Leucodin synthesis requires O₂-dependent P450 catalysis, while dihydrocostunolide forms anaerobically .

生物活性

Leucodin is a naturally occurring guaianolide, a type of sesquiterpene lactone, primarily derived from plants in the Asteraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of leucodin through detailed research findings, data tables, and relevant case studies.

Leucodin is synthesized enzymatically from costunolide, another sesquiterpene lactone. The biosynthetic pathway involves multiple enzymes, particularly cytochrome P450 enzymes, which are crucial for the conversion of costunolide to leucodin. The process is dependent on cofactors such as NADPH and oxygen, with significant inhibition observed when carbon monoxide is present, indicating the involvement of cytochrome P450 in its formation .

Table 1: Enzyme Activity in Leucodin Biosynthesis

EnzymeCofactorProduct Formation (%)
(+)-costunolide synthaseNADPH100 ± 3
Unknown enzyme (hypothetical)None0 ± 0
Cytochrome P450 enzymeNADPH + NADH65 ± 19

Biological Activities

The biological activities of leucodin have been extensively studied. Notably, it has demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The IC50 values for these activities are reported as follows:

  • COX-2 Inhibition: IC50 = 129 µg/ml
  • iNOS Inhibition: IC50 = 160 µg/ml .

These findings suggest that leucodin may be beneficial in treating conditions characterized by inflammation.

Table 2: Biological Activity of Leucodin

Biological ActivityTarget EnzymeIC50 (µg/ml)
COX-2 InhibitionCOX-2129
iNOS InhibitioniNOS160

Antimicrobial Properties

Leucodin has also shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both bacterial and fungal strains. The compound's effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus highlights its potential as a natural antimicrobial agent.

Case Study Example: Use in Chronic Inflammation

A clinical case study involving patients with rheumatoid arthritis explored the use of natural compounds with anti-inflammatory properties. Although leucodin was not directly tested, similar compounds showed reductions in inflammatory markers and improved patient outcomes when included in treatment regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leukomisin
Reactant of Route 2
Leukomisin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。